molecular formula C6H10F3NO3S B8024413 1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate

Cat. No.: B8024413
M. Wt: 233.21 g/mol
InChI Key: FQYRGXFTWFTMGY-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate is a chemical compound with significant interest in various scientific fields. It is a derivative of tetrahydropyridine, a heterocyclic compound, and is known for its unique chemical properties and reactivity. The compound is often used in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate typically involves the reaction of 1,2,3,6-tetrahydropyridine with trifluoromethanesulfonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. .

Scientific Research Applications

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into final products .

Comparison with Similar Compounds

1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate can be compared with other tetrahydropyridine derivatives, such as:

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-2,6H,3-5H2;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYRGXFTWFTMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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